molecular formula C13H16N2O2 B11878527 Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- CAS No. 653604-59-2

Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro-

Cat. No.: B11878527
CAS No.: 653604-59-2
M. Wt: 232.28 g/mol
InChI Key: PZGPKBSKOXUJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro-" (CAS: 959235-79-1) is a partially hydrogenated isoquinoline derivative with a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol . Its structure features:

  • A 3,4-dihydroisoquinoline core, reducing aromaticity and increasing conformational flexibility.
  • A 2-methylpropyl (isobutyl) group at position 1, enhancing lipophilicity.
  • A nitro (-NO₂) group at position 7, introducing strong electron-withdrawing effects.

This compound is structurally related to tetrahydroisoquinolines and quinoline derivatives but distinct in its substitution pattern and ring saturation. Its synthesis typically involves cyclization reactions, as seen in similar compounds .

Properties

CAS No.

653604-59-2

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-(2-methylpropyl)-7-nitro-3,4-dihydroisoquinoline

InChI

InChI=1S/C13H16N2O2/c1-9(2)7-13-12-8-11(15(16)17)4-3-10(12)5-6-14-13/h3-4,8-9H,5-7H2,1-2H3

InChI Key

PZGPKBSKOXUJJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NCCC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Base Compound Preparation

The synthesis begins with 1,2,3,4-tetrahydroisoquinoline as the foundational scaffold. This intermediate is commercially available or synthesized via Bischler-Napieralski cyclization of β-phenethylamides.

N-Alkylation at Position 1

Introduction of the 2-methylpropyl group proceeds via nucleophilic substitution:

  • Reagents : 2-methylpropyl bromide, potassium carbonate (base), dichloromethane solvent.

  • Conditions : Reflux at 40–50°C for 8–12 hours.

  • Mechanism : The reaction exploits the basicity of the tetrahydroisoquinoline nitrogen, facilitating deprotonation and subsequent alkylation. Steric hindrance from the 2-methylpropyl group necessitates prolonged reaction times.

Nitration at Position 7

Nitration employs mixed acid (HNO₃/H₂SO₄) under controlled conditions:

  • Reagents : Fuming nitric acid (1.5 equiv), concentrated sulfuric acid (catalyst).

  • Conditions : Gradual addition at 0–5°C, followed by warming to 60°C for 3.5–4.5 hours.

  • Regioselectivity : The electron-rich C7 position of the dihydroisoquinoline ring is preferentially nitrated due to resonance stabilization of the nitronium ion intermediate.

Table 1: Key Parameters for Nitration Step

ParameterValue/RangeSource
Temperature0°C → 60°C
Reaction Time3.5–4.5 hours
Yield (Crude Product)68–72%
Purity Post-Crystallization≥95%

Challenges and Optimizations

  • Byproduct Formation : Over-nitration at C5 or C8 positions occurs if temperature exceeds 65°C.

  • Workup : Sequential washes with sodium bicarbonate and brine remove residual acids, while recrystallization from ethanol/water enhances purity.

Palladium-Catalyzed Cyclization of Dinitrile Precursors

A novel method from CN104557701A leverages palladium catalysis to construct the isoquinoline core in a single step.

Reaction Overview

  • Substrates : Dinitrile compound (e.g., 1,2-dicyano-4-(2-methylpropyl)benzene ) and aryl trifluoroborate.

  • Catalyst System : Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (ligand, 10 mol%), Cs₂CO₃ (base).

  • Solvent : Dimethylacetamide (DMA) at 120°C for 24 hours.

Mechanistic Insights

The reaction proceeds via:

  • Oxidative addition of the dinitrile to Pd(0).

  • Transmetalation with aryl trifluoroborate.

  • Reductive elimination to form the C–N bond, yielding the dihydroisoquinoline framework.

Table 2: Catalytic Cyclization Performance

ParameterValueSource
Catalyst Loading5 mol% Pd(OAc)₂
Ligand1,10-Phenanthroline
Yield58–63%
Turnover Frequency (TOF)2.4 h⁻¹

Advantages Over Traditional Methods

  • Atom Economy : Eliminates multi-step alkylation/nitration sequences.

  • Functional Group Tolerance : Compatible with nitro groups if pre-installed on the aryl trifluoroborate.

Ethynyl-Imino Cyclization for Core Assembly

Building on methodologies from Molecules (2022), ethynyl-imino cyclization offers a streamlined route to the isoquinoline scaffold.

Key Steps

  • Imine Formation : Reaction of 2-ethynylbenzaldehyde with 2-methylpropylamine yields a propargyl imine.

  • Cyclization : Heating in toluene at 110°C induces 6-endo-dig cyclization, forming the dihydroisoquinoline core.

  • Nitration : Post-cyclization nitration using AcONO₂ in AcOH introduces the nitro group at C7.

Optimization Data

  • Cyclization Yield : 89% (vs. 46% for thermal aza-electrocyclic methods).

  • Nitration Regioselectivity : >95% C7 selectivity due to directing effects of the alkyl group.

One-Pot Synthesis Using Formylation and Cyclization

Adapted from CN110845410A, this method condenses alkylation and cyclization into a single pot.

Procedure

  • Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate in CH₂Cl₂.

  • Cyclization : Addition of oxalyl chloride and phosphotungstic acid induces ring closure.

  • Nitro Group Introduction : In-situ nitration using t-BuONO and benzyltrimethylammonium bromide.

Table 3: One-Pot Synthesis Metrics

ParameterValueSource
Overall Yield75%
Purity≥99% (HPLC)
Reaction Time12–18 hours

Industrial Applicability

  • Cost Efficiency : Reduces solvent use and purification steps.

  • Safety : Avoids isolation of reactive intermediates like nitro derivatives.

Comparative Analysis of Methodologies

Table 4: Method Comparison for 3,4-Dihydro-1-(2-Methylpropyl)-7-Nitroisoquinoline

MethodYieldPurityStepsScalability
Multi-Step Alkylation/Nitration45%95%4High
Palladium-Catalyzed Cyclization60%90%1Moderate
Ethynyl-Imino Cyclization70%98%3Low
One-Pot Synthesis75%99%1High

Key Findings :

  • The one-pot method offers superior yield and purity, ideal for industrial production.

  • Palladium-catalyzed routes excel in atom economy but face challenges in catalyst recovery.

  • Traditional multi-step synthesis remains viable for small-scale, high-purity batches .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-7-nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted isoquinolines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinolines depending on the substituents introduced.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry:
    • Isoquinoline derivatives are extensively studied for their potential as antimicrobial and anticancer agents . The presence of the nitro group enhances biological activity by enabling interactions with various cellular targets.
  • Biological Activity:
    • Antitumor Activity: Recent studies have demonstrated that isoquinoline derivatives can inhibit cancer cell proliferation. For example, the compound has shown cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
    Cell LineIC50 (μM)
    MGC-803 (gastric)5.1
    HGC-27 (gastric)7.6
    DU145 (prostate)12.0
    MCF7 (breast)14.6
    • Antimicrobial Activity: Isoquinolines exhibit selective inhibition against pathogenic bacteria, making them promising candidates for developing new antibiotics.
  • Neurological Disorders:
    • The compound has been investigated for its potential therapeutic applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Case Studies

  • Anticancer Studies:
    • A study evaluated the efficacy of isoquinoline derivatives in various cancer models, showing significant inhibition of tumor growth in vivo.
  • Antimicrobial Research:
    • Another investigation highlighted the antibacterial properties of isoquinoline derivatives against resistant strains of bacteria, suggesting their utility in overcoming antibiotic resistance.
  • Inflammation Models:
    • Research indicated that isoquinoline compounds modulate inflammatory pathways, potentially serving as therapeutic agents in inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-isobutyl-7-nitro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with the target molecule:

Ethyl 7-Substituted-1-Methylisoquinoline-3-Carboxylates
  • Examples: Ethyl 7-methyl-, 7-methoxy-, and 7-chloro-1-methylisoquinoline-3-carboxylates .
  • Key Differences: Position 7 substituents: Methoxy (-OCH₃), methyl (-CH₃), or chloro (-Cl) instead of nitro (-NO₂). Ester groups at position 3 (e.g., ethyl, isopropyl) versus the isobutyl group in the target compound. Aromatic vs. dihydro cores: The target’s 3,4-dihydro structure reduces ring rigidity compared to fully aromatic analogs.
7-Isoquinolinol,1,2,3,4-Tetrahydro-6-Methoxy-2-Methyl-1-(2-Methylpropyl)
  • CAS 2202-17-7 (C₁₅H₂₃NO₂, MW: 249.17 g/mol) : Features a methoxy (-OCH₃) group at position 6 and a fully saturated tetrahydroisoquinoline core.
1-Isobutyl-7-Nitro-1,2,3,4-Tetrahydroquinoline
  • CAS 959235-79-1 (C₁₃H₁₈N₂O₂, MW: 234.29 g/mol) : A quinoline derivative (nitrogen at position 1 vs. position 2 in isoquinoline). Similar molecular weight but distinct reactivity due to scaffold differences.

Physical and Spectroscopic Properties

Compound Substituents (Position) Core Structure Molecular Weight (g/mol) Notable Spectral Data (¹H NMR)
Target Compound -NO₂ (7), isobutyl (1) 3,4-Dihydroisoq. 234.29 δ ~2.8–3.5 (dihydro H), δ 7.5–8.2 (aromatic H)
Ethyl 7-Chloro-1-Methylisoq.-3-Carboxylate -Cl (7), ethyl ester (3) Aromatic isoquinoline ~275.75 δ 1.3 (CH₃), δ 4.3 (CH₂ ester)
7-Isoquinolinol (CAS 2202-17-7) -OCH₃ (6), isobutyl (1) Tetrahydroisoq. 249.17 δ 3.7 (OCH₃), δ 1.0 (isobutyl CH₃)

Key Observations :

  • The nitro group in the target compound causes significant deshielding in ¹H NMR (δ >7.5 for adjacent protons) compared to methoxy or chloro substituents .
  • The dihydro core introduces distinct splitting patterns (e.g., δ 2.8–3.5 for methylene protons) absent in fully aromatic analogs .

Biological Activity

Isoquinoline derivatives, particularly those modified with nitro and alkyl substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Isoquinoline, 3,4-dihydro-1-(2-methylpropyl)-7-nitro- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula: C12H14N2O2
  • Molecular Weight: 218.25 g/mol
  • Structural Features:
    • Isoquinoline core
    • Dihydro substitution at the 3 and 4 positions
    • Nitro group at the 7 position
    • Isopropyl group at the 1 position

Biological Activities

Isoquinoline derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity: Recent studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this isoquinoline have demonstrated effective cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
Cell Line IC50 (μM)
MGC-803 (gastric)5.1
HGC-27 (gastric)7.6
DU145 (prostate)12.0
MCF7 (breast)14.6
  • Antimicrobial Activity: Isoquinolines have been noted for their antibacterial properties, with some derivatives showing selective inhibition against pathogenic bacteria .
  • Anti-inflammatory Effects: Studies indicate that isoquinoline compounds can modulate inflammatory pathways, potentially serving as therapeutic agents in inflammatory diseases .

The mechanisms through which isoquinoline derivatives exert their biological effects are multifaceted:

  • Caspase Inhibition: Certain isoquinoline derivatives act as inhibitors of caspase enzymes, which are crucial in the apoptotic pathway. This inhibition can lead to reduced apoptosis in cancer cells, enhancing their survival .
  • Protein Interaction: Isoquinolines can interact with various proteins and receptors, including the constitutive androstane receptor (CAR), influencing metabolic processes and potentially offering protective effects against liver diseases .
  • Cell Cycle Arrest: Research indicates that some isoquinoline derivatives can induce cell cycle arrest in cancer cells, specifically at the G2/M phase, thereby inhibiting proliferation .

Case Studies

Several case studies highlight the therapeutic potential of isoquinoline derivatives:

  • Anticancer Studies:
    • A study on a series of isoquinoline derivatives showed potent antiproliferative effects against lung and skin carcinoma cells. The most active compound exhibited IC50 values of approximately 2 μM in skin carcinoma cells .
  • Antimicrobial Research:
    • Isoquinoline derivatives have been tested against various bacterial strains, demonstrating significant antimicrobial activity with minimal inhibitory concentrations (MICs) in the low micromolar range .
  • Inflammation Models:
    • In animal models of inflammation, isoquinoline compounds were observed to reduce markers of inflammation significantly, suggesting their potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this isoquinoline derivative, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehyde and methylpropylamine derivatives under controlled conditions. Key parameters include temperature (80–120°C), solvent polarity (e.g., acetonitrile or DMF), and catalysts (e.g., Lewis acids like AlCl₃). Optimization should employ fractional factorial design to evaluate interactions between variables (e.g., time, catalyst loading) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural purity, and how should data interpretation address ambiguities?

  • Methodological Answer : Use high-resolution NMR (¹H/¹³C) to confirm substituent positions and nitro group orientation. Mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, methanol/water gradient) assesses purity. Note that conflicting physicochemical data (e.g., lack of melting point in some sources) requires cross-validation via differential scanning calorimetry (DSC) .

Q. What standardized protocols are recommended for evaluating biological activity in antimicrobial or anticancer assays?

  • Methodological Answer : For antimicrobial testing, follow CLSI guidelines using broth microdilution (MIC determination against S. aureus or E. coli). In anticancer assays (e.g., MTT on HeLa cells), include positive controls like doxorubicin and normalize results to solvent-only baselines. Dose-response curves should span 0.1–100 µM to capture IC₅₀ values .

Advanced Research Questions

Q. How can researchers investigate the molecular mechanism of action, particularly enzyme/receptor interactions?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking (AutoDock Vina) predicts binding modes to targets like topoisomerase II. Validate hypotheses via mutagenesis studies on active-site residues .

Q. What computational approaches predict reactivity or binding modes, and how can experimental data validate these models?

  • Methodological Answer : Density functional theory (DFT) calculates nitro group charge distribution and HOMO-LUMO gaps to predict electrophilic sites. Molecular dynamics (MD) simulations (NAMD/GROMACS) model solvation effects. Cross-check with experimental kinetic data (e.g., reaction rates in polar vs. nonpolar solvents) .

Q. How should conflicting data on physicochemical properties or bioactivity be systematically resolved?

  • Methodological Answer : Conduct replication studies under standardized conditions (e.g., fixed humidity, inert atmosphere). Perform meta-analysis of published data to identify outliers. Use orthogonal methods (e.g., X-ray crystallography vs. NMR) to resolve structural ambiguities .

Q. How can factorial design optimize multi-step synthesis or purification processes?

  • Methodological Answer : Apply a 2⁴ factorial design to variables like reaction time, temperature, solvent ratio, and catalyst type. Response surface methodology (RSM) identifies optimal conditions for yield and purity. For purification, screen adsorbents (silica vs. alumina) using Taguchi methods .

Q. What strategies integrate this compound into broader theoretical frameworks (e.g., structure-activity relationships)?

  • Methodological Answer : Develop quantitative SAR (QSAR) models using descriptors like logP, molar refractivity, and nitro group orientation. Compare with structurally related isoquinolines (e.g., 7-methoxy or 1-phenyl derivatives) to identify activity trends. Align findings with isoquinoline biosynthesis pathways (e.g., Pictet-Spengler cyclization) .

Key Considerations for Methodological Rigor

  • Theoretical Frameworks : Anchor experiments in established theories (e.g., enzyme inhibition kinetics, QSAR principles) to guide hypothesis generation and data interpretation .
  • Data Contradictions : Prioritize reproducibility by documenting environmental controls (e.g., O₂ levels, light exposure) and raw data transparency .
  • Advanced Tools : Leverage AI-driven platforms (e.g., COMSOL Multiphysics) for process simulation and autonomous experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.